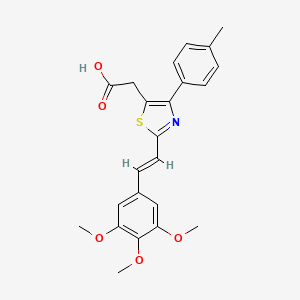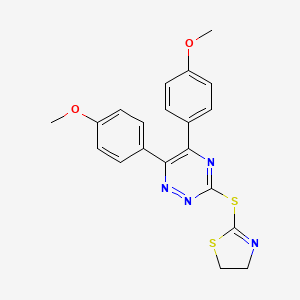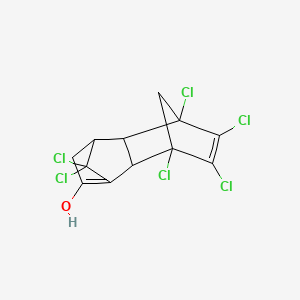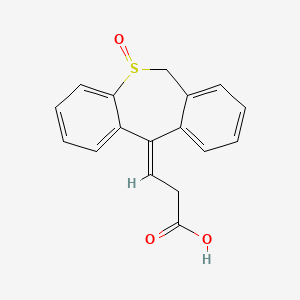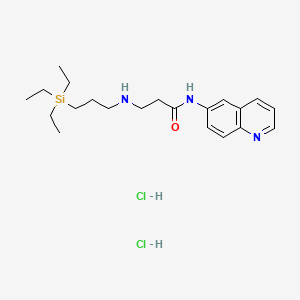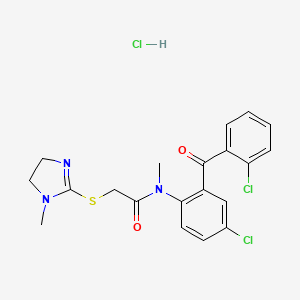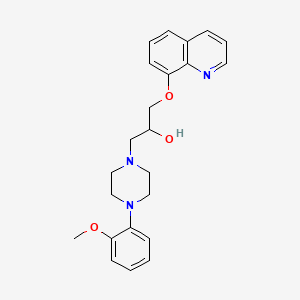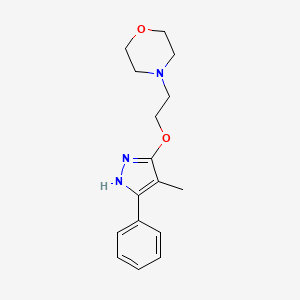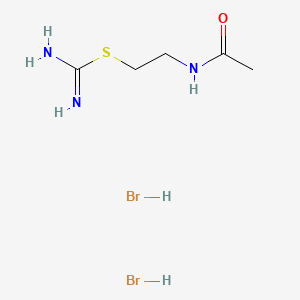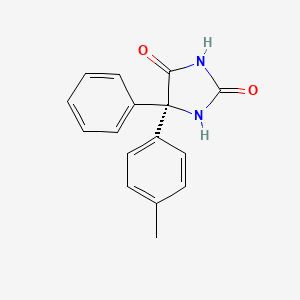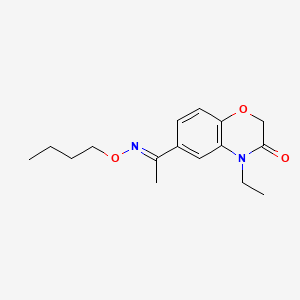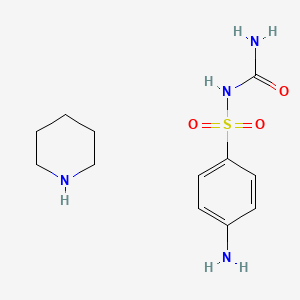
(4-Aminophenyl)sulfonylurea;piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminophenyl)sulfonylurea;piperidine is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which combines a sulfonylurea group with a piperidine ring, making it a versatile compound in both synthetic chemistry and biological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)sulfonylurea;piperidine typically involves the reaction of 4-aminophenylsulfonyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminophenyl)sulfonylurea;piperidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonylurea group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted piperidine compounds, which can be further utilized in various chemical syntheses .
Applications De Recherche Scientifique
(4-Aminophenyl)sulfonylurea;piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Aminophenyl)sulfonylurea;piperidine involves its interaction with specific molecular targets. The sulfonylurea group is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Aminophenyl)sulfonylurea;morpholine
- 4-Dextran-sulfonylurea-piretanide
Uniqueness
Compared to similar compounds, (4-Aminophenyl)sulfonylurea;piperidine stands out due to its unique combination of a sulfonylurea group and a piperidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
113712-87-1 |
|---|---|
Formule moléculaire |
C12H20N4O3S |
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
(4-aminophenyl)sulfonylurea;piperidine |
InChI |
InChI=1S/C7H9N3O3S.C5H11N/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;1-2-4-6-5-3-1/h1-4H,8H2,(H3,9,10,11);6H,1-5H2 |
Clé InChI |
WQSZPXACMNJLMY-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCC1.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


